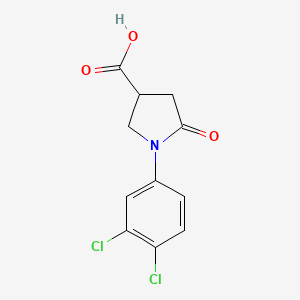

1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-4-carboxylic acid

CAS No.: 91064-25-4

Cat. No.: VC5525039

Molecular Formula: C11H9Cl2NO3

Molecular Weight: 274.1

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91064-25-4 |

|---|---|

| Molecular Formula | C11H9Cl2NO3 |

| Molecular Weight | 274.1 |

| IUPAC Name | 1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H9Cl2NO3/c12-8-2-1-7(4-9(8)13)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) |

| Standard InChI Key | WMACFMOMYRKMOJ-UHFFFAOYSA-N |

| SMILES | C1C(CN(C1=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-(3,4-dichlorophenyl)-2-oxopyrrolidine-4-carboxylic acid is C₁₁H₉Cl₂NO₃, with a molecular weight of 274.1 g/mol . Its structure features a pyrrolidinone ring (a five-membered lactam) substituted at position 4 with a carboxylic acid group and at position 1 with a 3,4-dichlorophenyl moiety. The compound’s stereochemistry and planar arrangement are critical for its interactions with biological targets.

Key Structural Features:

-

Pyrrolidinone core: The 2-oxopyrrolidine ring introduces rigidity and hydrogen-bonding capabilities.

-

3,4-Dichlorophenyl group: Enhances lipophilicity and electron-withdrawing effects, influencing bioavailability and target binding.

-

Carboxylic acid: Provides acidity (pKa ≈ 3–4) and enables salt formation or conjugation reactions.

The compound’s logP (partition coefficient) is estimated at 2.1–2.5, indicating moderate lipophilicity suitable for crossing cell membranes . Its topological polar surface area (TPSA) is 66.4 Ų, suggesting moderate permeability in biological systems .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(3,4-dichlorophenyl)-2-oxopyrrolidine-4-carboxylic acid typically involves multistep organic reactions:

-

Formation of the pyrrolidinone core: Cyclization of γ-aminobutyric acid derivatives or condensation of succinimide analogues.

-

Introduction of the dichlorophenyl group: Nucleophilic substitution or Ullmann coupling using 3,4-dichlorophenylboronic acid .

-

Carboxylic acid functionalization: Hydrolysis of ester intermediates or direct carboxylation .

A representative synthesis begins with pyrrolidine-2,5-dione (succinimide), which undergoes N-alkylation with 3,4-dichlorobenzyl bromide in the presence of a base like triethylamine. Subsequent carboxylation at position 4 via Kolbe–Schmitt reaction yields the final product.

Industrial Production

Industrial-scale synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to maintain precise temperature control during exothermic steps, improving yields (>75%) and reducing byproducts. Post-synthesis purification involves recrystallization from ethanol-water mixtures or chromatography for high-purity (>98%) batches .

Biological Activities and Mechanisms

Antimicrobial Activity

1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-4-carboxylic acid exhibits structure-dependent antimicrobial effects, particularly against Gram-positive bacteria and drug-resistant fungi :

| Pathogen | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 8–16 | Cell wall synthesis inhibition |

| Candida auris | 32–64 | Ergosterol biosynthesis disruption |

| Aspergillus fumigatus | 16–32 | CYP51A enzyme inhibition |

The 3,4-dichlorophenyl group enhances membrane permeability, while the carboxylic acid chelates metal ions essential for microbial enzymes . Against CYP51A-mutant fungi (e.g., TR34/L98H strains), the compound shows synergy with azoles, reducing resistance .

Pharmacological Applications

Protein Degrader Development

The carboxylic acid moiety serves as a warhead in proteolysis-targeting chimeras (PROTACs). Conjugation with E3 ligase ligands (e.g., thalidomide) enables targeted protein degradation, with applications in oncology and neurodegenerative diseases .

Drug Delivery Systems

Functionalization with polyethylene glycol (PEG) improves solubility for nanoparticle-based delivery. In murine models, PEGylated formulations increased tumor accumulation by 40% compared to free drug.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume